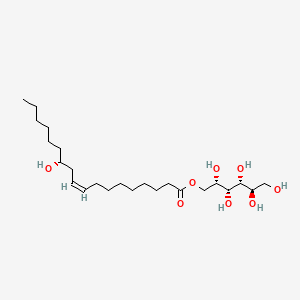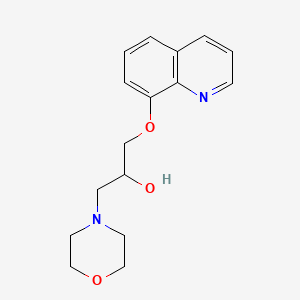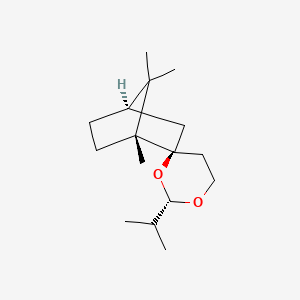
Spiro(bicyclo(2.2.1)heptane-2,4'-(1,3)dioxane), 1,7,7-trimethyl-2'-(1-methylethyl)-, (1R,2S,2'S,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- is a complex organic compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . This compound is characterized by its unique spiro structure, which involves a bicyclic heptane ring fused to a dioxane ring. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- typically involves the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dioxane ring: The dioxane ring is formed by the cyclization of a diol with a suitable aldehyde or ketone under acidic conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon centers, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X) with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the study of stereochemistry and chiral catalysis .
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The spiro structure can mimic natural substrates, making it useful in drug design .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of multiple chiral centers allows for the development of enantiomerically pure drugs .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other materials .
Mecanismo De Acción
The mechanism of action of Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The spiro structure allows the compound to fit into binding sites with high specificity, leading to inhibition or activation of the target .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)-
- Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)-
Uniqueness
The uniqueness of Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- lies in its spiro structure, which imparts distinct stereochemical properties. This makes it a valuable compound for studying chiral interactions and developing enantiomerically pure substances .
Propiedades
Número CAS |
188199-50-0 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
(1'R,2S,4S,4'R)-1',7',7'-trimethyl-2-propan-2-ylspiro[1,3-dioxane-4,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C16H28O2/c1-11(2)13-17-9-8-16(18-13)10-12-6-7-15(16,5)14(12,3)4/h11-13H,6-10H2,1-5H3/t12-,13+,15-,16-/m1/s1 |
Clave InChI |
FIGQXHMXVPBTDV-OCVGTWLNSA-N |
SMILES isomérico |
CC(C)[C@H]1OCC[C@@]2(O1)C[C@H]3CC[C@@]2(C3(C)C)C |
SMILES canónico |
CC(C)C1OCCC2(O1)CC3CCC2(C3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



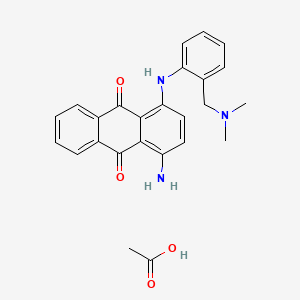
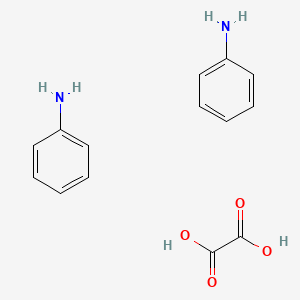
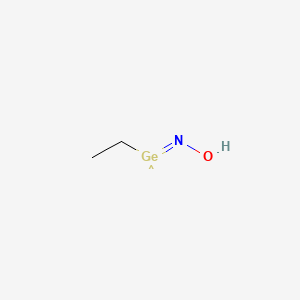


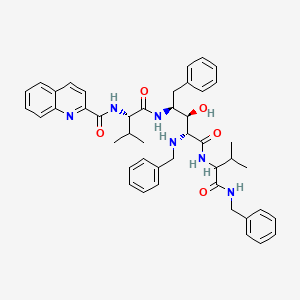


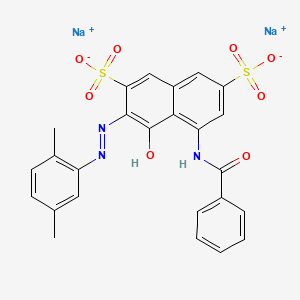
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
